Ethyl 3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoate
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Overview
Description
Ethyl 3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoate is a chemical compound with the molecular formula C₁₆H₁₄O₉. It is a type of depside, which is a class of compounds formed by the esterification of two or more phenolic acids. This compound is known for its presence in certain plant species and has been studied for its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoate typically involves the esterification of 3,4,5-trihydroxybenzoic acid with ethyl 3,4-dihydroxybenzoate. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar esterification reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced esters.
Substitution: Esterified or alkylated derivatives.
Scientific Research Applications
Ethyl 3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoate has been studied for various scientific research applications, including:
Chemistry: Used as a model compound for studying esterification and depside formation.
Biology: Investigated for its potential antioxidant properties and its role in plant metabolism.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Ethyl 3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoate involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Enzyme Inhibition: Inhibiting enzymes involved in inflammatory pathways.
Signal Transduction: Modulating signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Gallic Acid: A phenolic acid with similar antioxidant properties.
Tannic Acid: A gallotannin with multiple hydroxyl groups and similar biological activities.
Ellagic Acid: A dimeric derivative of gallic acid with potent antioxidant effects.
Uniqueness
Ethyl 3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoate is unique due to its specific ester linkage between two phenolic acids, which may confer distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
52516-74-2 |
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Molecular Formula |
C16H14O9 |
Molecular Weight |
350.28 g/mol |
IUPAC Name |
(5-ethoxycarbonyl-2,3-dihydroxyphenyl) 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C16H14O9/c1-2-24-15(22)8-5-11(19)14(21)12(6-8)25-16(23)7-3-9(17)13(20)10(18)4-7/h3-6,17-21H,2H2,1H3 |
InChI Key |
HJZRURPLGOZWGD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O |
Origin of Product |
United States |
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